N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic ester derivative characterized by a benzamide core substituted with a benzyl group, a chlorine atom at position 2, and a pinacol boronate ester at position 3. This compound is structurally tailored for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . Its design integrates steric and electronic modulation via substituents, making it a versatile intermediate in pharmaceuticals and materials science.
Properties
IUPAC Name |
N-benzyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BClNO3/c1-19(2)20(3,4)26-21(25-19)15-10-11-16(17(22)12-15)18(24)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYBZHJIFPTKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting benzoyl chloride with an amine, such as benzylamine, under basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Group: The final step involves the formation of the dioxaborolane moiety, which can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The benzamide core can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Biological Activity
N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound's chemical structure can be described as follows:
- IUPAC Name : Benzyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Molecular Formula : C20H23BClNO4
- CAS Number : 1218791-42-4
- Molecular Weight : 387.67 g/mol
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in various signaling pathways. Kinase inhibitors are critical in cancer therapy and other diseases characterized by dysregulated cell signaling.
Inhibition Profile
Research indicates that this compound acts as a potent inhibitor of certain tyrosine kinases. The inhibition mechanism often involves the formation of hydrogen bonds with key residues in the catalytic site of the kinase. For instance:
- EGFR Kinase : The compound has shown low-nanomolar IC50 values against EGFR (Epidermal Growth Factor Receptor), making it a strong candidate for targeting cancers with EGFR mutations .
Table 1: Biological Activity Data
| Target Kinase | IC50 (nM) | Inhibition Type | Reference |
|---|---|---|---|
| EGFR | <10 | Competitive | |
| BRAF | <50 | Non-competitive | |
| VEGFR | 30 | Competitive | |
| PDGFR | 100 | Competitive |
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
A study demonstrated that this compound significantly inhibited cell proliferation in NSCLC cell lines with mutated EGFR. The compound's selectivity for mutant forms over wild-type receptors suggests its potential for targeted therapy . -
Pancreatic Cancer :
In preclinical models of pancreatic cancer, the compound exhibited a favorable pharmacokinetic profile and demonstrated efficacy in reducing tumor growth. However, further studies are necessary to evaluate its clinical applicability .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low (0.5 mg/mL) |
| Metabolic Stability | Moderate |
| Half-life | 6 hours |
| Major Metabolites | Hydroxylated derivatives |
Toxicological assessments have indicated that while the compound is generally well-tolerated at therapeutic doses, it may cause mild to moderate adverse effects such as skin rashes and gastrointestinal disturbances .
Scientific Research Applications
Medicinal Chemistry
This compound serves as a valuable building block in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. The presence of the dioxaborolane moiety is particularly noteworthy due to its role in facilitating reactions such as Suzuki coupling, which is pivotal in synthesizing complex organic molecules.
1.1. Synthesis of Bioactive Compounds
N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has been utilized in synthesizing various bioactive compounds through palladium-catalyzed cross-coupling reactions. This method allows for the introduction of diverse functional groups onto aromatic systems, which is essential for creating new drug candidates with improved efficacy and selectivity .
1.2. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, the incorporation of the dioxaborolane unit has been linked to enhanced interactions with biological targets involved in cancer progression . The ability to modify the benzamide structure further allows researchers to tailor compounds for specific tumor types.
Organic Synthesis
The unique structural characteristics of this compound make it an excellent candidate for various organic synthesis applications.
2.1. Suzuki-Miyaura Coupling Reactions
This compound can be employed as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The dioxaborolane group acts as a boron source that can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids . This reaction is crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals.
3.1. Synthesis of Novel Quinazoline Derivatives
A study demonstrated the use of this compound in synthesizing quinazoline derivatives through a two-step reaction process involving chlorinated benzamides . The resulting compounds exhibited significant biological activity against various cancer cell lines.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Quinazoline A | 82% | Moderate |
| Quinazoline B | 75% | High |
3.2. Development of Selective Inhibitors
Another application involved using this compound to develop selective inhibitors for specific kinases involved in cancer signaling pathways . The modifications made to the benzamide structure allowed for increased specificity and potency against target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, focusing on molecular features, applications, and synthetic relevance:
Key Findings:
Substituent Effects :
- N-Substituents : Benzyl (target compound) and pyridinyl (CAS 1383385-64-5) groups enhance lipophilicity, whereas smaller groups like ethyl (BD01524156) or cyclopropyl (CAS 1394909-88-6) reduce steric hindrance, improving reaction kinetics in cross-coupling .
- Halogen Position : Chlorine at position 2 (target compound) vs. position 3 (CAS 1610372-97-8) alters electronic effects. Electron-withdrawing halogens activate the boronate for coupling, but positional changes influence regioselectivity .
Reactivity in Cross-Coupling :
Fluorinated analogs (e.g., BD01524156) exhibit faster coupling rates due to fluorine’s strong electron-withdrawing nature, whereas bulkier N-substituents (e.g., benzyl) may slow reactions but improve product stability .
Applications: Pharmaceuticals: Pyridinyl derivatives (CAS 1383385-64-5) are critical in kinase inhibitor synthesis (e.g., Acalabrutinib), while chloro-substituted analogs (e.g., CAS 1610372-97-8) serve as intermediates in fragment-based drug discovery .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and benzylamine derivatives. For example, similar dichlorobenzamide derivatives are prepared by reacting 3,5-dichlorobenzoyl chloride with arylamines in N,N-dimethylformamide (DMF) at 60°C, yielding products with good purity after recrystallization . The boronate ester moiety (dioxaborolane) is typically introduced via Suzuki-Miyaura coupling precursors, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzamide backbone and substitution patterns. The dioxaborolane group’s protons resonate at δ ~1.3 ppm (quartet) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and B-O (1350–1450 cm⁻¹) stretches .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related dichlorobenzamides .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : The compound is primarily used as a boronate ester intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures in medicinal chemistry or materials science . Its chloro and benzamide groups also make it a candidate for studying enzyme inhibition or protein-ligand interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance cross-coupling efficiency with this boronate ester?
- Methodological Answer :
- Catalyst Selection : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) under inert atmospheres to minimize dehalogenation side reactions.
- Solvent and Base : Use toluene/ethanol (4:1) with K₂CO₃ for Suzuki couplings, adjusting reaction temperature (80–100°C) to balance yield and stability .
- Monitoring : Employ TLC or HPLC to track boronate ester degradation, which can occur under prolonged heating .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystallographic ambiguities, compare experimental X-ray data with DFT-optimized structures .
- Dynamic NMR : Investigate rotational barriers in the benzamide group if splitting patterns suggest conformational flexibility .
Q. How does the steric bulk of the dioxaborolane group impact reactivity in aqueous versus anhydrous conditions?
- Methodological Answer :
- Hydrolytic Stability : The tetramethyl dioxaborolane group is stable in anhydrous organic solvents but hydrolyzes slowly in aqueous media. Monitor hydrolysis via ¹¹B NMR (δ ~28–30 ppm for boronate ester; δ ~18 ppm for boronic acid) .
- Steric Effects : In Suzuki couplings, steric hindrance from the dioxaborolane may reduce coupling efficiency with bulky aryl halides. Mitigate this using microwave-assisted synthesis to accelerate reaction kinetics .
Q. What computational methods predict the compound’s stability or reactivity in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for cross-coupling reactions to identify steric or electronic bottlenecks.
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF to optimize reaction conditions .
- PubChem Data : Leverage computed physicochemical properties (e.g., logP, polar surface area) to predict solubility or bioavailability for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
